
5-Aminopyrazine-2-carbaldehyde hydrochloride
Overview
Description
5-Aminopyrazine-2-carbaldehyde hydrochloride: is a chemical compound with the molecular formula C5H6ClN3O and a molecular weight of 159.57 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is commonly used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrazine-2-carbaldehyde hydrochloride typically involves the reaction of 5-aminopyrazine-2-carbaldehyde with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Aminopyrazine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides are commonly used.
Major Products:
Oxidation: Formation of 5-aminopyrazine-2-carboxylic acid.
Reduction: Formation of 5-aminopyrazine-2-methanol.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Aminopyrazine-2-carbaldehyde hydrochloride is primarily recognized for its utility in medicinal chemistry. Its structural features allow it to act as a versatile scaffold in the development of various bioactive compounds.
Anticancer Activity
Research indicates that derivatives of 5-aminopyrazines exhibit significant anticancer properties. For instance, compounds derived from the pyrazole scaffold have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. A study highlighted that certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
Antibacterial and Antifungal Properties
The compound has also been investigated for its antibacterial and antifungal activities. Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics . The mechanism often involves the inhibition of key bacterial enzymes or disruption of cellular processes.
Enzyme Inhibition
This compound acts as an inhibitor for various kinases, including p38 MAPK and Bruton’s tyrosine kinase. These kinases are critical in several signaling pathways associated with inflammation and cancer progression . The ability to inhibit these enzymes suggests potential applications in treating inflammatory diseases and cancers.
Synthesis of Novel Compounds
This compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules. Its functional groups facilitate various reactions, including condensation and substitution reactions, which are essential for synthesizing new pharmacologically active compounds .
Case Study: Anticancer Derivatives
A specific study focused on synthesizing derivatives of this compound and evaluating their anticancer activity. The results demonstrated that certain derivatives not only inhibited tumor growth but also showed selectivity towards cancer cells over normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .
Case Study: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of synthesized pyrazole derivatives based on this compound against various bacterial strains. The study concluded that some derivatives exhibited significant antibacterial activity, comparable to standard antibiotics, thus highlighting their potential as new therapeutic agents .
Summary Table of Applications
Application Area | Details |
---|---|
Anticancer | Inhibits tubulin polymerization; shows low micromolar IC50 values; selective against cancer cells. |
Antibacterial | Broad-spectrum activity; effective against multiple bacterial strains; potential for new antibiotics. |
Enzyme Inhibition | Inhibits p38 MAPK and Bruton’s tyrosine kinase; implications for inflammatory diseases and cancers. |
Synthesis | Serves as a building block for complex organic synthesis; facilitates various chemical reactions. |
Mechanism of Action
The mechanism of action of 5-Aminopyrazine-2-carbaldehyde hydrochloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
5-Aminopyrazine-2-carbaldehyde: The parent compound without the hydrochloride salt.
5-Aminopyrazine-2-carboxylic acid: An oxidized derivative.
5-Aminopyrazine-2-methanol: A reduced derivative.
Uniqueness: 5-Aminopyrazine-2-carbaldehyde hydrochloride is unique due to its specific reactivity and solubility properties imparted by the hydrochloride salt. This makes it particularly useful in certain chemical reactions and biological studies where solubility and reactivity are critical .
Biological Activity
5-Aminopyrazine-2-carbaldehyde hydrochloride (CAS Number: 1965308-99-9) is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyrazine ring with an amino group and an aldehyde functional group, which are critical for its biological activity. The compound can be synthesized through various methods, including microwave-assisted reactions, which enhance yield and purity .
Biological Activity
The compound exhibits significant biological activity across several domains:
- Antimicrobial Activity : Studies indicate that derivatives of aminopyrazines demonstrate substantial antibacterial and antifungal properties. For instance, certain derivatives have shown effectiveness against resistant strains of bacteria, surpassing traditional antibiotics in potency .
- Cholinesterase Inhibition : 5-Aminopyrazine derivatives have been investigated for their ability to inhibit cholinesterases, enzymes linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated promising IC50 values for these compounds, indicating their potential as therapeutic agents .
- Antioxidant Properties : Research has highlighted the antioxidant capabilities of aminopyrazine derivatives, suggesting their role in mitigating oxidative stress-related conditions. Compounds synthesized from this compound showed significant activity using assays like ABTS and DPPH .
The mechanisms underlying the biological activities of this compound involve:
- Molecular Interactions : Binding studies reveal that the compound interacts with various biological targets through hydrogen bonding and π-π stacking interactions, which are crucial for its efficacy against specific enzymes .
- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the pyrazine ring influence biological activity. For example, substituents at specific positions on the ring can enhance or diminish potency against target enzymes and pathogens .
Table 1: Biological Activities of 5-Aminopyrazine Derivatives
Compound Name | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
5-Aminopyrazine derivative A | Cholinesterase Inhibition | 0.466 | |
5-Aminopyrazine derivative B | Antimicrobial | 0.7 | |
5-Aminopyrazine derivative C | Antioxidant | 20 |
Case Studies
-
Cholinesterase Inhibition Study :
A recent study evaluated the inhibitory effects of various aminopyrazine derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent inhibitor exhibited an IC50 value of 0.466 µM against AChE, indicating strong potential for treating Alzheimer's disease . -
Antimicrobial Evaluation :
A series of synthesized aminopyrazine derivatives were tested against multiple bacterial strains. One derivative showed remarkable activity with an MIC value lower than that of standard antibiotics, highlighting its potential as a new antimicrobial agent . -
Antioxidant Activity Assessment :
The antioxidant properties were assessed using DPPH and ABTS assays, where several derivatives demonstrated significant radical scavenging activity, suggesting their utility in preventing oxidative stress-related diseases .
Properties
IUPAC Name |
5-aminopyrazine-2-carbaldehyde;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O.ClH/c6-5-2-7-4(3-9)1-8-5;/h1-3H,(H2,6,8);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBFKKZIBSVAQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)C=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965308-99-9 | |
Record name | 2-Pyrazinecarboxaldehyde, 5-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965308-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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